molecular formula C3H5Cl2O3P B14691564 Methyl (dichlorophosphoryl)acetate CAS No. 31460-11-4

Methyl (dichlorophosphoryl)acetate

Cat. No.: B14691564
CAS No.: 31460-11-4
M. Wt: 190.95 g/mol
InChI Key: KTKMVNMQZHNJPT-UHFFFAOYSA-N
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Description

Methyl (dichlorophosphoryl)acetate (CAS: N/A; systematic name: methyl 2-(dichlorophosphoryl)acetate) is a key intermediate in organic synthesis, particularly in the preparation of Horner–Wadsworth–Emmons (HWE) reagents. Its structure features a phosphoryl group substituted with two chlorine atoms and an ester-bound methyl group (Figure 1). This compound is highly reactive due to the electron-withdrawing nature of the chlorine substituents, enabling efficient nucleophilic substitution reactions. It is widely used to synthesize mixed phosphonoacetates, which are critical for stereoselective C=C bond formation in alkenes .

Properties

IUPAC Name

methyl 2-dichlorophosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2O3P/c1-8-3(6)2-9(4,5)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKMVNMQZHNJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509684
Record name Methyl (dichlorophosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31460-11-4
Record name Methyl (dichlorophosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (dichlorophosphoryl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like benzene . The general reaction scheme is as follows:

CH3COOCH3+Cl2P(O)ClCH3COOCH2P(O)Cl2\text{CH}_3\text{COOCH}_3 + \text{Cl}_2\text{P(O)Cl} \rightarrow \text{CH}_3\text{COOCH}_2\text{P(O)Cl}_2 CH3​COOCH3​+Cl2​P(O)Cl→CH3​COOCH2​P(O)Cl2​

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (dichlorophosphoryl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form dichlorophosphoric acid and methyl acetate.

    Reduction: It can be reduced to form corresponding phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted phosphoric esters.

    Hydrolysis: Dichlorophosphoric acid and methyl acetate.

    Reduction: Phosphine derivatives.

Mechanism of Action

The mechanism of action of methyl (dichlorophosphoryl)acetate involves its interaction with nucleophiles, leading to the formation of substituted products. The dichlorophosphoryl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Differences

The following table summarizes key structural and functional differences between methyl (dichlorophosphoryl)acetate and related organophosphorus compounds:

Compound Name Substituents on Phosphorus Molecular Formula Key Reactivity/Application References
This compound Two Cl atoms C₃H₅Cl₂O₄P Synthesis of Z-selective HWE reagents (e.g., 10d) for mixed phosphonoacetates; high reactivity in sequential alcoholysis
Diethyl methylphosphonoacetate Two ethoxy groups C₇H₁₅O₅P Intermediate in Wittig-type reactions; bulkier substituents reduce reactivity compared to dichloro derivatives
Dimethyl methylphosphonate Two methoxy groups C₃H₉O₃P Flame retardant, solvent, and precursor for nerve agents; lower reactivity due to stable alkoxy groups
Trimethyl phosphonoacetate Two methoxy groups C₅H₁₁O₅P Stabilized reagent for phosphorylation; used in controlled esterification reactions
Methyl dichlorophosphite One methoxy, two Cl atoms CH₃Cl₂OP Phosphitylating agent in nucleotide synthesis; reacts with alcohols to form phosphite esters

Key Findings from Comparative Studies

E/Z Selectivity

The dichloro substituents in this compound enhance Z-selectivity in alkene formation. For instance, HWE reagent 10d produces Z-alkenes with a 78:22 Z/E ratio, outperforming traditional reagents like 1 (CF₃CH₂-substituted) and 2 (ethoxy-based), which exhibit lower Z-selectivity (74:26 and 54:46, respectively) .

Stability and Handling

Compounds with alkoxy groups (e.g., dimethyl methylphosphonate, trimethyl phosphonoacetate) are more stable and less moisture-sensitive than dichloro derivatives. However, this stability comes at the cost of reduced reactivity, limiting their utility in high-yield, stepwise syntheses .

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